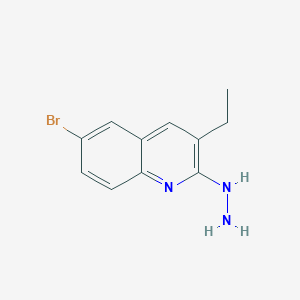![molecular formula C14H11ClO2 B15145820 4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride is an organic compound with the molecular formula C14H11ClO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and a carbonyl chloride group (-COCl)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Conversion to Acid Chloride: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Industrial Production Methods: In an industrial setting, the production of 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining precise reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with the carbonyl chloride group in the presence of a base like pyridine or triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the carbonyl chloride group.
Major Products:
Esters and Amides: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form esters, amides, and other derivatives. The methoxy group can also participate in reactions, although it is less reactive compared to the carbonyl chloride group .
Comparison with Similar Compounds
4-Methoxybiphenyl: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4’-Methoxy-[1,1’-biphenyl]-4-carbonitrile: Contains a cyano group (-CN) instead of the carbonyl chloride group, leading to different reactivity and applications.
4-Methoxyphenylboronic acid: Contains a boronic acid group (-B(OH)2) instead of the carbonyl chloride group, used in different types of coupling reactions.
Uniqueness: 4’-Methoxy-[1,1’-biphenyl]-4-carbonyl chloride is unique due to the presence of both the methoxy and carbonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of synthetic applications, making it a valuable compound in organic chemistry .
Properties
Molecular Formula |
C14H11ClO2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)benzoyl chloride |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3 |
InChI Key |
SKWKKEPLQSGOCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


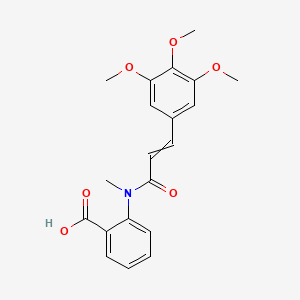
![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
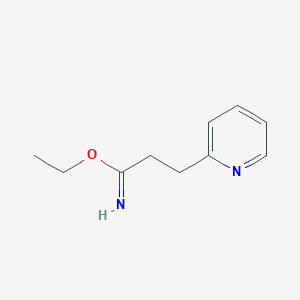
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)
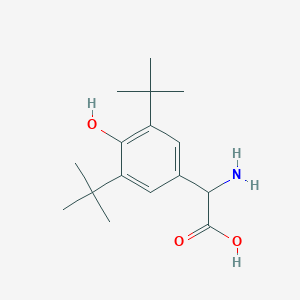
![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
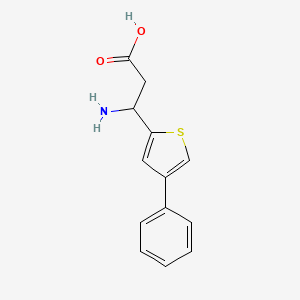
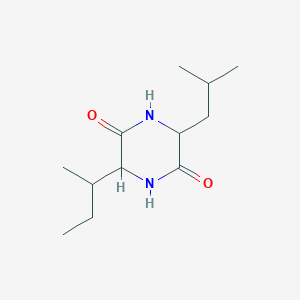
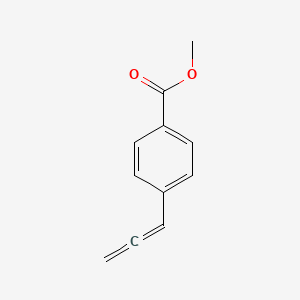
![1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,2S,3S,4R,4aS,8aS)-(9CI); (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,3-naphthalenetriol](/img/structure/B15145808.png)
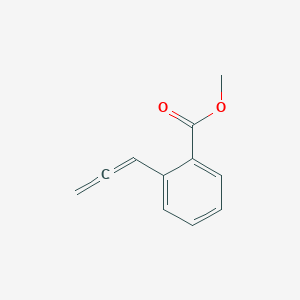
![Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
